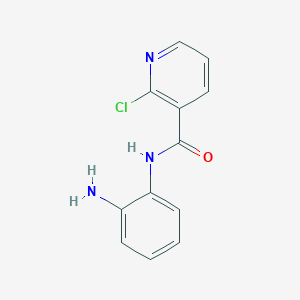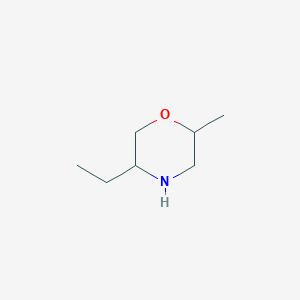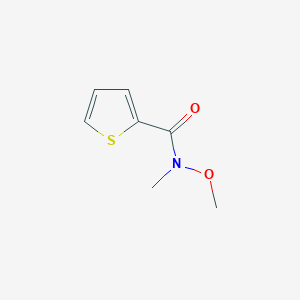
N-(2-Aminophenyl)-2-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Research
There has been research into the anticancer properties of compounds related to N-(2-Aminophenyl)-2-chloronicotinamide. For example, Ruthenium (II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have shown in vitro and in vivo anticancer activity . These complexes were found to interact with DNA, induce apoptosis, and cause cell-cycle arrest in the G2/M phase . They were also found to decrease oxidative stress and increase the levels of antioxidant enzymes, suggesting the enhancement of normal cell repair .
Synthesis and Structural Characterization
The compound can be synthesized in a good yield and characterized by different spectroscopic techniques . The structure was confirmed by X-ray diffraction (XRD) studies .
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-Aminophenyl)-2-chloronicotinamide primarily targets the Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and Bcr-Abl , a protein complex involved in certain types of cancers . These targets play crucial roles in regulating gene expression and cell proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active site of HDAC1 and Bcr-Abl, thereby inhibiting their function . This interaction results in changes in gene expression and cell proliferation, which can have therapeutic effects in certain diseases, such as cancer.
Biochemical Pathways
The inhibition of HDAC1 and Bcr-Abl affects multiple biochemical pathways. HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Bcr-Abl is a fusion protein that is constitutively active, leading to continuous cell proliferation. By inhibiting these targets, N-(2-Aminophenyl)-2-chloronicotinamide can alter these pathways and their downstream effects, potentially leading to reduced cell proliferation and altered gene expression .
Result of Action
The molecular and cellular effects of N-(2-Aminophenyl)-2-chloronicotinamide’s action primarily involve changes in gene expression and cell proliferation due to the inhibition of HDAC1 and Bcr-Abl . These changes can potentially lead to therapeutic effects in diseases such as cancer.
properties
IUPAC Name |
N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCTFTVNQPHTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384169 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-2-chloronicotinamide | |
CAS RN |
57841-69-7 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)




![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)


